ETHYL 5-CYANO-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Overview
Description
Ethyl 5-cyano-4-{4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a pyrrole ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CYANO-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyran ring, the introduction of the pyrrole ring, and the attachment of the fluorobenzyl group. Common synthetic routes may involve:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: This step may involve the use of pyrrole derivatives and coupling reactions.
Attachment of the Fluorobenzyl Group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-{4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., fluorobenzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-cyano-4-{4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylates: These compounds share a similar indole structure and have been studied for their antiviral activity.
Fluorobenzyl derivatives: Compounds like 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2.
Uniqueness
Ethyl 5-cyano-4-{4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is unique due to its combination of a pyran ring, a pyrrole ring, and a fluorobenzyl group, which provides it with distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-cyano-4-[4-[(4-fluorophenyl)methoxy]phenyl]-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-3-32-27(31)24-18(2)34-26(30-14-4-5-15-30)23(16-29)25(24)20-8-12-22(13-9-20)33-17-19-6-10-21(28)11-7-19/h4-15,25H,3,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBRCYWEWRYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C#N)N4C=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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